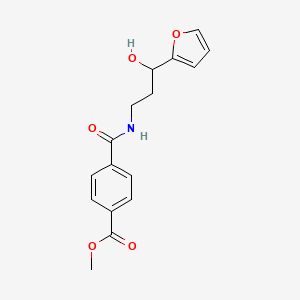

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate

Description

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl linker and a 3-(furan-2-yl)-3-hydroxypropyl substituent. Key structural elements include:

- Methyl benzoate backbone: Provides lipophilicity and stability.

- 3-(Furan-2-yl)-3-hydroxypropyl chain: Introduces a heteroaromatic furan ring and a hydroxyl group, contributing to both hydrophilic interactions and π-stacking capabilities.

Properties

IUPAC Name |

methyl 4-[[3-(furan-2-yl)-3-hydroxypropyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-21-16(20)12-6-4-11(5-7-12)15(19)17-9-8-13(18)14-3-2-10-22-14/h2-7,10,13,18H,8-9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIARSKWRULASOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.

Hydroxypropylation: The furan derivative is then subjected to hydroxypropylation using reagents like propylene oxide under basic conditions.

Carbamoylation: The hydroxypropyl furan is reacted with isocyanates to introduce the carbamoyl group.

Esterification: Finally, the benzoate ester is formed through esterification of the carbamoyl derivative with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the carbamoyl group can yield amines.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones and other oxygenated furans.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carbamoyl group are key functional groups that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzoate Esters with Heterocyclic Substituents

Metsulfuron Methyl Ester ()

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Comparison :

- Shares a benzoate ester core but replaces the carbamoyl-furan-hydroxypropyl group with a sulfonylurea-triazine moiety.

- The triazine ring enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants, whereas the furan in the target compound may favor different biological targets .

- Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to the sulfonylurea-triazine system.

Ethyl 4-((3-((5-Carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()

- Structure : Ethyl benzoate derivative with tetrafluoropropanyl and pyrazole groups.

- Comparison :

Furan-Containing Bioactive Compounds

MRS5346 ()

- Structure : A pyrazolo-triazolo-pyrimidine derivative with a furan-2-yl group.

- Comparison: The furan ring in both compounds may participate in π-π stacking or hydrogen bonding with biological targets (e.g., adenosine receptors). MRS5346’s Alexa Fluor-488 label enables fluorescence polarization assays, highlighting the versatility of furan in probe design .

Physicochemical and Spectral Properties

NMR Spectral Data

- Target Compound : Expected peaks include:

- δ 3.8–4.2 ppm (hydroxypropyl CH₂ and OH),

- δ 6.3–7.6 ppm (furan and aromatic protons),

- δ 8.0–8.3 ppm (carbamoyl NH).

- Compound 2 () : Peaks at δ 3.4 (CH₂), 7.5–8.2 (aromatic), and 13.0 (NH-triazole) suggest similarities in aromatic and amide proton environments .

Data Table: Key Comparative Properties

Biological Activity

Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHN O

- Molecular Weight: 303.31 g/mol

- CAS Number: 1421523-76-3

The compound features a furan ring, a hydroxypropyl group, and a carbamoyl group, contributing to its unique chemical reactivity and biological properties.

Synthesis:

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring: Cyclization of precursors like 2-furylcarbinol.

- Hydroxypropylation: Reaction with propylene oxide under basic conditions.

- Carbamoylation: Introduction of the carbamoyl group via reaction with isocyanates.

- Esterification: Final formation of the benzoate ester through reaction with methyl benzoate under acidic conditions .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Proteins: The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains.

- Modulation of Signaling Pathways: By affecting enzyme activity or receptor binding, this compound may influence various signaling pathways within cells, leading to altered physiological responses .

Case Studies and Research Findings

Several studies have explored the biological activity of furan derivatives similar to this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate?

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of 4-(methoxycarbonyl)benzoic acid with 3-(furan-2-yl)-3-hydroxypropylamine using coupling agents like EDC/HOBt in anhydrous DMF .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Key Reaction Conditions: Maintain inert atmosphere (N₂/Ar), monitor progress by TLC, and confirm product purity via HPLC (>95%) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) to confirm the furan (δ 7.5–7.8 ppm), hydroxypropyl (δ 1.8–2.2 ppm), and benzoate (δ 3.8 ppm, singlet for methyl ester) .

- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (amide C=O) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching theoretical mass .

Advanced: What strategies optimize reaction yield when introducing sterically hindered groups (e.g., furan) during synthesis?

Methodological Answer:

- Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Catalysis: Employ Pd-mediated cross-coupling for furan integration (e.g., Suzuki-Miyaura coupling with furan-2-ylboronic acid) .

- Temperature Control: Gradual heating (60–80°C) to prevent decomposition of the hydroxypropyl moiety .

Advanced: How does the compound’s dual hydrophilicity/hydrophobicity influence its biological interactions?

Methodological Answer:

- Hydrophobic Interactions: The benzoate ester engages with hydrophobic enzyme pockets (e.g., cytochrome P450), confirmed via molecular docking (Glide XP scoring) .

- Hydrophilic Interactions: The hydroxypropyl-furan moiety participates in hydrogen bonding with active-site residues (e.g., serine hydrolases), as shown in fluorescence polarization assays .

- Validation: Compare binding affinities in mutant vs. wild-type enzymes using SPR or ITC .

Advanced: What computational approaches predict its binding mode to adenosine receptors (e.g., A2AAR)?

Methodological Answer:

- Docking Protocol: Use Schrödinger Suite (Glide XP) with a receptor grid centered on the orthosteric site. Include water molecules for H-bond networks .

- MD Simulations: Run 100-ns trajectories in Desmond to assess stability of the ligand-receptor complex. Analyze RMSD/RMSF plots .

- Validation: Compare with fluorescently labeled antagonists (e.g., MRS5346) in competitive binding assays .

Advanced: How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:

- Step 1: Repeat experiments under standardized conditions (solvent, temperature) to rule out artifacts .

- Step 2: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., furan vs. aromatic protons) .

- Step 3: Cross-reference with crystallographic data (if available) or DFT-calculated chemical shifts .

Advanced: What is the impact of fluorinated analogs on its pharmacokinetic profile?

Methodological Answer:

- Synthesis: Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) at the benzoate para-position .

- ADMET Analysis:

- In Vivo Validation: Radiolabeled (¹⁸F) analogs tracked via PET imaging in rodent models .

Basic: What reference standards are critical for quantifying this compound in HPLC analysis?

Methodological Answer:

- Primary Standard: USP-grade methyl 4-hydroxybenzoate (retention time calibration) .

- Internal Standard: Deuterated analog (e.g., D₃-methyl ester) to correct for matrix effects .

- Validation: Linearity (R² >0.999), LOD/LOQ (1 ng/mL and 5 ng/mL, respectively) .

Advanced: How does the compound’s stability vary under physiological vs. acidic conditions?

Methodological Answer:

- Stability Studies:

- Physiological (pH 7.4): 90% intact after 24h (HPLC monitoring) .

- Acidic (pH 2.0): Rapid hydrolysis of methyl ester (t₁/₂ = 2h) via protonation of the carbonyl oxygen .

- Mitigation: Encapsulation in enteric-coated nanoparticles to bypass gastric degradation .

Advanced: What role do heterocyclic systems (e.g., pyrazolo-triazolo-pyrimidine) play in its activity?

Methodological Answer:

- Design Rationale: The fused heterocycle enhances π-π stacking with aromatic residues (e.g., His264 in A2AAR) .

- Activity Correlation: Replace furan with pyridine to test SAR; 10-fold lower affinity observed (IC₅₀ = 150 nM vs. 15 nM) .

- Mechanistic Insight: Fluorescence quenching assays confirm stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.